molecular formula C5H5NO2 B2980149 2-Cyanocyclopropanecarboxylic acid CAS No. 56447-12-2

2-Cyanocyclopropanecarboxylic acid

Cat. No.: B2980149
CAS No.: 56447-12-2
M. Wt: 111.1
InChI Key: MFCBCXRMDAOFOT-UHFFFAOYSA-N
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Description

2-Cyanocyclopropanecarboxylic acid is an organic compound with the molecular formula C5H5NO2 It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanocyclopropanecarboxylic acid typically involves the cyclopropanation of 2-cyano-3-arylacrylates using carbohydrate-based crown ethers as phase transfer catalysts. This method allows for the enantioselective formation of highly functionalized cyclopropane derivatives under mild reaction conditions . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using readily available reagents and catalysts. The Michael-initiated ring closure (MIRC) reaction strategy is particularly useful for this purpose, as it allows for the efficient synthesis of cyclopropane derivatives with multiple electron-withdrawing groups .

Chemical Reactions Analysis

Types of Reactions

2-Cyanocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve mild temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of functionalized cyclopropane compounds.

Scientific Research Applications

2-Cyanocyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Cyanocyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyanocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCBCXRMDAOFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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